molecular formula C12H10N2S B1279881 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile CAS No. 86604-37-7

2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile

Cat. No. B1279881
CAS RN: 86604-37-7
M. Wt: 214.29 g/mol
InChI Key: HLSQWKBDECORJV-UHFFFAOYSA-N
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Description

2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile, also known as A4MPC, is a heterocyclic organic compound used in a variety of scientific research applications. It is a versatile compound that has been used in many areas of research, including in vivo and in vitro studies. It has been used to study the mechanism of action, biological activity, biochemical and physiological effects, and pharmacodynamics of various compounds and drugs. A4MPC has also been used in laboratory experiments to investigate the advantages and limitations of various compounds.

Scientific Research Applications

Organic Semiconductors

Thiophene derivatives like 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile are pivotal in the development of organic semiconductors . These compounds are known for their excellent charge-carrier mobility, which makes them suitable for use in organic field-effect transistors (OFETs). Their molecular structure allows for fine-tuning of electronic properties, which is essential for designing devices with specific performance characteristics .

OLED Materials

In the field of organic light-emitting diodes (OLEDs) , thiophene-based molecules are utilized due to their ability to emit light upon electrical excitation. The incorporation of the 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile structure into OLED materials can lead to enhanced brightness, better energy efficiency, and longer device lifetimes .

Corrosion Inhibitors

The industrial application of thiophene derivatives extends to their use as corrosion inhibitors . The electron-rich nature of thiophene rings allows them to adsorb onto metal surfaces, forming a protective layer that prevents corrosion. This is particularly useful in extending the life of metal components in harsh environments .

Pharmacological Properties

Thiophene derivatives exhibit a range of pharmacological properties , including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile could be explored for its potential biological activities and developed into novel therapeutic agents .

Material Science

In material science , thiophene-based compounds are used to create advanced materials with unique properties. For example, they can be incorporated into polymers to enhance their thermal stability and mechanical strength, making them suitable for high-performance applications .

Synthesis of Biologically Active Compounds

The synthesis of biologically active compounds often involves thiophene derivatives as key intermediates. 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile could serve as a precursor in the synthesis of complex molecules with potential biological activity, such as anticancer or antihypertensive agents .

Analytical Chemistry

In analytical chemistry , thiophene derivatives can be used as chromophoric or fluorophoric groups in the design of sensors and probes. Their ability to interact with various analytes makes them valuable tools for detecting and quantifying chemical species .

Agrochemicals

Lastly, the application of thiophene derivatives in the development of agrochemicals is noteworthy. They can be used to synthesize insecticides and herbicides with specific action mechanisms, contributing to more effective and sustainable agricultural practices .

properties

IUPAC Name

2-amino-4-(4-methylphenyl)thiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S/c1-8-2-4-9(5-3-8)11-7-15-12(14)10(11)6-13/h2-5,7H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSQWKBDECORJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468996
Record name 2-amino-4-(4-methylphenyl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile

CAS RN

86604-37-7
Record name 2-amino-4-(4-methylphenyl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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